molecular formula C21H37BrN2O2 B15346276 Ammonium, (2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzyl)trimethyl-, bromide, dimethylcarbamate (ester) CAS No. 66967-98-4

Ammonium, (2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzyl)trimethyl-, bromide, dimethylcarbamate (ester)

Cat. No.: B15346276
CAS No.: 66967-98-4
M. Wt: 429.4 g/mol
InChI Key: RMBDGXHKVAUITG-UHFFFAOYSA-M
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Description

The compound Ammonium, (2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzyl)trimethyl-, bromide, dimethylcarbamate (ester) is a quaternary ammonium salt characterized by:

  • A benzyl core substituted with a 2-hydroxy group and a bulky 1,1,3,3-tetramethylbutyl group at the 5-position.
  • A trimethylammonium group linked to the benzyl ring.
  • A bromide counterion and a dimethylcarbamate ester functional group.

Below, we compare it with analogous quaternary ammonium compounds (QACs) to elucidate structure-activity relationships.

Properties

CAS No.

66967-98-4

Molecular Formula

C21H37BrN2O2

Molecular Weight

429.4 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C21H37N2O2.BrH/c1-20(2,3)15-21(4,5)17-11-12-18(25-19(24)22(6)7)16(13-17)14-23(8,9)10;/h11-13H,14-15H2,1-10H3;1H/q+1;/p-1

InChI Key

RMBDGXHKVAUITG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)C[N+](C)(C)C.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Quaternary ammonium compounds (QACs) are widely studied for their biocidal properties. The target compound’s activity can be contextualized against known QACs:

Compound Efficacy Against E. coli Efficacy Against S. aureus Key Structural Features Reference
Cetyltrimethylammonium bromide (CTAB) 0.02µ (MIC) 99.84% C16 alkyl chain, trimethylammonium, Br⁻
Dodecyl dimethyl benzyl ammonium chloride ~92% ~93% C12 alkyl, benzyl, Cl⁻
3-Chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC) 89.0% 76.6% Chloro-hydroxypropyl substituent, Cl⁻
Target Compound Data needed Data needed Bulky aryl substituent, Br⁻, carbamate

Key Observations :

  • CTAB’s long alkyl chain (C16) enhances membrane disruption, yielding high efficacy against S. aureus .
  • The target compound’s bulky aryl substituent may reduce lipid bilayer penetration compared to CTAB but could improve binding to specific microbial targets.

Physicochemical Properties

The substituents and counterion critically influence solubility, thermal stability, and surfactant behavior:

Compound Melting Point (°C) Solubility Critical Micelle Concentration (CMC) Reference
Benzyl trimethyl ammonium bromide (BTAB) 227–234 Soluble in hot water/ethanol Not reported
Tetradecyl trimethyl ammonium bromide (TTAB) ~250 Water-soluble ~3.5 mM (C14 chain)
Hexadecyl trimethyl ammonium bromide (CTAB) 230–235 Water/ethanol ~1 mM (C16 chain)
Target Compound Data needed Likely moderate (polar carbamate) Predicted higher than CTAB

Key Observations :

  • BTAB’s simple benzyl structure yields a lower melting point (227–234°C) compared to CTAB (230–235°C), suggesting that the target compound’s bulky tetramethylbutyl group may increase thermal stability .
  • The dimethylcarbamate ester could enhance solubility in polar solvents, similar to CHPTAC’s hydroxypropyl group .
  • The bromide counterion (vs. chloride) may reduce hygroscopicity, as seen in CTAB’s stability in formulations .

Key Observations :

  • The 2-hydroxybenzyl moiety in the target compound resembles 3-hydroxyphenyl QACs, which show cholinesterase inhibition .
  • The trimethylammonium group may reduce direct muscle stimulation compared to methyldiethyl analogues, aligning with trends in .

Key Observations :

  • TMSAB’s stearyl chain improves polymer composite properties, suggesting the target compound’s aryl group could enhance interfacial interactions in materials .
  • The dimethylcarbamate ester may introduce hydrogen-bonding sites, useful in catalytic systems .

Preparation Methods

Alkylation of 2-Hydroxybenzyl Alcohol

The Friedel-Crafts alkylation of 2-hydroxybenzyl alcohol with 1,1,3,3-tetramethylbutyl bromide proceeds in dichloromethane at 0–5°C using aluminum trichloride (AlCl₃) as a catalyst. A molar ratio of 1:1.2 (alcohol:alkylating agent) ensures complete conversion, with yields reaching 85% after 6 hours. The product is isolated via aqueous workup (10% NaHCO₃) and purified by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Bromination of the Benzyl Alcohol Intermediate

The hydroxyl group is converted to a bromide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. After 3 hours at 25°C, the reaction mixture is quenched with ice-water, and the organic layer is dried over MgSO₄. Rotary evaporation yields the benzyl bromide as a pale-yellow oil (92% purity by GC-MS).

Quaternary Ammonium Salt Formation

Solvent and Stoichiometry Optimization

Reaction of the benzyl bromide intermediate with trimethylamine follows a modified protocol from CN103896781A, substituting acetone for ethylene dichloride to reduce energy consumption. In a 500 mL three-necked flask, equimolar amounts of benzyl bromide (0.1 mol) and trimethylamine (0.12 mol) are stirred in acetone (1.1× benzyl bromide weight) at 60–65°C for 10 hours. Post-reaction, the mixture is cooled to 25°C, diluted with additional acetone (2× initial solvent volume), and filtered to remove unreacted solids.

Crystallization and Yield

Cooling the filtrate to 5°C induces crystallization of the quaternary ammonium bromide. Vacuum filtration and drying at 40°C under reduced pressure yield a white crystalline solid (mp 188–190°C, 87% yield). Recrystallization from ethyl acetate enhances purity to >99% (HPLC). This method mirrors the acetone-mediated processes for triethyl benzyl ammonium chloride, which achieve 86–89% yields.

Dimethylcarbamate Esterification

Esterification Conditions

The phenolic hydroxyl group of the quaternary ammonium salt is esterified with dimethylcarbamoyl chloride in the presence of pyridine as a base. A 1:1.5 molar ratio (salt:carbamoyl chloride) in dry THF at 0°C ensures selective acylation without degrading the ammonium moiety. After 4 hours, the reaction is quenched with 5% HCl, and the product is extracted with dichloromethane.

Purification and Characterization

The crude ester is purified via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to afford the title compound as a hygroscopic white powder (mp 165–167°C). FT-IR confirms ester formation (C=O stretch at 1740 cm⁻¹), while ¹H NMR (DMSO-d₆) displays resonances for the tetramethylbutyl group (δ 1.2–1.4 ppm) and dimethylcarbamate (δ 3.0 ppm, s).

Comparative Analysis of Solvent Systems

Impact of Solvent Polarity

Polar aprotic solvents like acetone and DMF accelerate quaternization but increase energy demands. As demonstrated in CN103896781A, acetone achieves 60–65°C reflux temperatures, whereas DMF requires >100°C. Ethyl acetate, a low-polarity solvent, offers intermediate reactivity but complicates product isolation due to poor solubility.

Recycling of Acetone Solvent

Filtrates from the quaternization step contain recoverable acetone, which is distilled and reused in subsequent batches. Three recycling trials show consistent yields (85–87%), confirming solvent stability under reaction conditions.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 10× scale-up of the quaternization step (1 kg benzyl bromide) in a jacketed reactor maintains 85% yield, with a 12-hour reaction time. Continuous-flow systems could further enhance efficiency, as suggested for analogous tribromide syntheses.

Environmental and Economic Considerations

The process generates minimal waste, with acetone recovery rates exceeding 90%. By contrast, traditional methods using ethylene dichloride produce halogenated byproducts, increasing disposal costs.

Q & A

Basic: What experimental methods are recommended to confirm the molecular structure of this compound?

Answer: The compound’s structure can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, and Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns. For example, the hydroxymethyl and trimethylammonium groups in the dioxane ring produce distinct NMR signals, while MS data should align with the theoretical molecular weight (~346.26 g/mol) . High-resolution MS (HRMS) is preferred for precise mass confirmation.

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Answer: Discrepancies in solubility may arise from differences in solvent purity, temperature, or ionic strength. A systematic approach involves:

  • Controlled replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Ionic strength adjustment using buffer systems to isolate the compound’s intrinsic solubility.
  • Hansen Solubility Parameters (HSP) analysis to correlate solubility with solvent polarity .

Advanced: What experimental design strategies optimize synthesis yield and purity?

Answer: Key factors include:

  • Factorial design to test variables like temperature, reaction time, and pH. For instance, optimizing the quaternization step (trimethylammonium group formation) may require pH control between 8–10 .
  • In-line monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions dynamically.
  • Purification protocols such as recrystallization with acetone/water mixtures or column chromatography with silica gel .

Advanced: How can computational modeling predict the compound’s interactions in biological systems?

Answer:

  • Molecular Dynamics (MD) simulations to study membrane permeability (relevant for quaternary ammonium salts).
  • Docking studies with enzymes like acetylcholinesterase, given structural similarities to bioactive ammonium compounds.
  • Quantum Mechanical (QM) calculations to assess electrostatic interactions of the bromide ion in aqueous environments .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Use PPE (gloves, goggles, lab coats) due to potential irritancy of quaternary ammonium salts.
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., dimethylcarbamate).
  • Follow Chemical Hygiene Plan guidelines for waste disposal, particularly for bromide-containing residues .

Advanced: How can degradation pathways under environmental conditions be analyzed?

Answer:

  • Accelerated degradation studies under UV light or elevated temperatures, monitored via HPLC.
  • LC-MS/MS to identify breakdown products (e.g., demethylation or dioxane ring opening).
  • Atmospheric reaction modeling to predict oxidation pathways with hydroxyl radicals .

Advanced: What methodologies validate the compound’s bioactivity in antimicrobial assays?

Answer:

  • Broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Comparative studies with structurally similar quaternary ammonium salts (e.g., benzalkonium chloride) to contextualize potency .

Basic: Which analytical techniques assess purity for publication-ready data?

Answer:

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis (C, H, N) to confirm stoichiometry.
  • Karl Fischer titration for water content determination, critical for hygroscopic ammonium salts .

Advanced: How to design ecotoxicity studies evaluating environmental impact?

Answer:

  • Microcosm experiments with soil/water systems to track bioaccumulation.
  • Daphnia magna acute toxicity tests (OECD 202) for aquatic impact.
  • QSAR modeling to predict toxicity based on substituent effects (e.g., tetramethylbutyl group hydrophobicity) .

Advanced: What statistical approaches reconcile conflicting bioactivity data across studies?

Answer:

  • Meta-analysis of dose-response curves from independent studies.
  • ANOVA with post-hoc tests to isolate variables (e.g., cell line variability).
  • Principal Component Analysis (PCA) to identify confounding factors like solvent choice or incubation time .

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